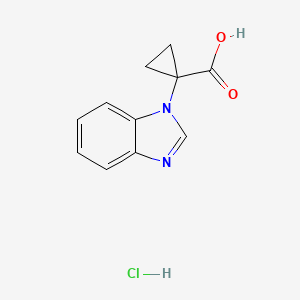![molecular formula C15H16Cl3N3 B13485709 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a benzimidazole ring, which is further connected to an ethanamine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzimidazole intermediate.
Attachment of Ethanamine Moiety: The ethanamine group is attached via a reductive amination reaction, where the benzimidazole derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Formation of Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized benzimidazoles, and reduced amine derivatives.
Applications De Recherche Scientifique
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)ethylamine: Shares the 3-chlorophenyl group but lacks the benzimidazole ring.
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Contains a chlorophenyl group and a pyrazole ring, differing in the heterocyclic structure.
Uniqueness
2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a benzimidazole ring with a 3-chlorophenyl group and an ethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H16Cl3N3 |
|---|---|
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
2-[6-(3-chlorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-2-10(8-12)11-4-5-13-14(9-11)19-15(18-13)6-7-17;;/h1-5,8-9H,6-7,17H2,(H,18,19);2*1H |
Clé InChI |
PMIJGRWNUKCACA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



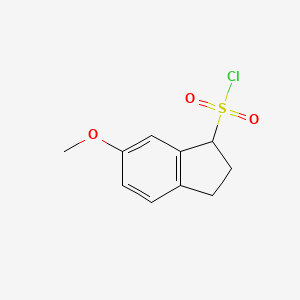

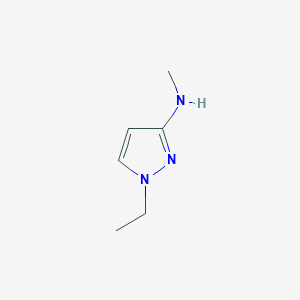
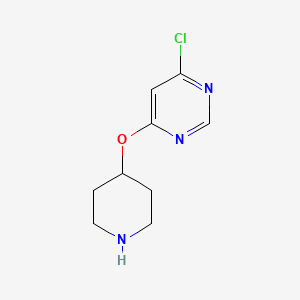
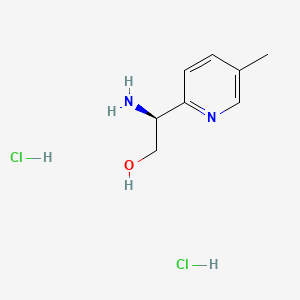
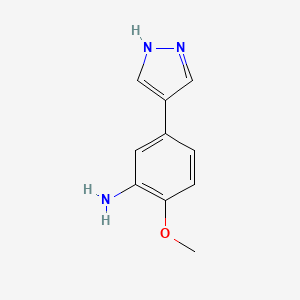
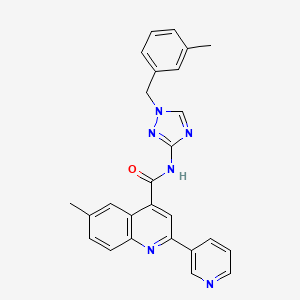

![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
